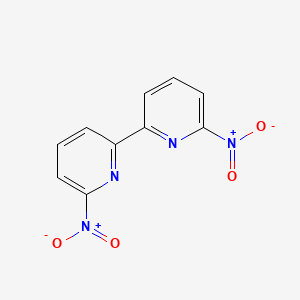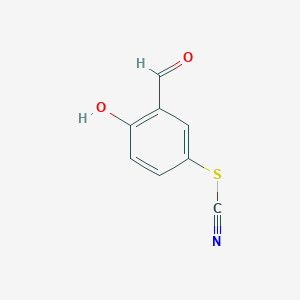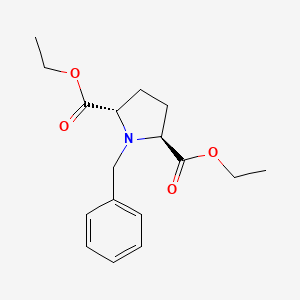
diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with benzyl and diethyl ester groups. The stereochemistry of the compound is defined by the (2S,5S) configuration, which plays a crucial role in its reactivity and interaction with biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.
Esterification: The diethyl ester groups are introduced through esterification reactions, where carboxylic acid groups on the pyrrolidine ring react with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester groups to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce new substituents on the pyrrolidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biological processes.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The (2S,5S) configuration allows the compound to fit into the active sites of these targets, influencing their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (2S,5S)-2,5-dibromohexanedioate: This compound shares a similar ester structure but differs in the presence of bromine atoms.
(2S,5S)-5-Carboxymethylproline: Another chiral compound with a pyrrolidine ring, used in the synthesis of beta-lactam antibiotics.
Uniqueness
Diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate is unique due to its specific (2S,5S) configuration and the presence of both benzyl and diethyl ester groups. This combination of features gives it distinct reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C17H23NO4 |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate |
InChI |
InChI=1S/C17H23NO4/c1-3-21-16(19)14-10-11-15(17(20)22-4-2)18(14)12-13-8-6-5-7-9-13/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15-/m0/s1 |
InChI-Schlüssel |
LDUSEIANLSWKPY-GJZGRUSLSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CC[C@H](N1CC2=CC=CC=C2)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


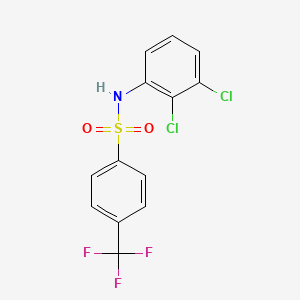
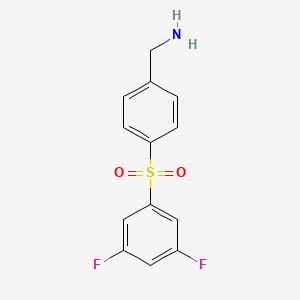
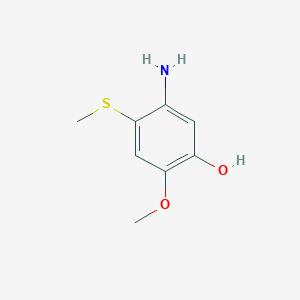


![2-methyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12828062.png)
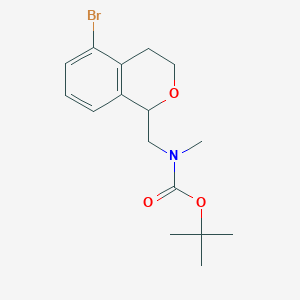

![5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide](/img/structure/B12828085.png)
